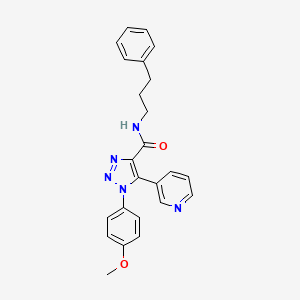
1-(4-methoxyphenyl)-N-(3-phenylpropyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-methoxyphenyl)-N-(3-phenylpropyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C24H23N5O2 and its molecular weight is 413.481. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(4-methoxyphenyl)-N-(3-phenylpropyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies.
- Common Name : this compound
- CAS Number : 1207028-01-0
- Molecular Weight : 413.5 g/mol
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives, including the compound .
The compound has been shown to inhibit thymidylate synthase (TS), a critical enzyme in DNA synthesis. Inhibition of TS leads to apoptosis and cell cycle arrest in cancer cells.
In Vitro Studies
A study demonstrated that several triazole derivatives exhibited significant antiproliferative activity against various cancer cell lines:
- MCF-7 (breast cancer): IC50 = 1.1 μM
- HCT-116 (colon cancer): IC50 = 2.6 μM
- HepG2 (liver cancer): IC50 = 1.4 μM
These values indicate that the compound is more potent than standard chemotherapeutics such as doxorubicin and 5-fluorouracil, which have higher IC50 values for these cell lines .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains.
Efficacy Against Bacteria
In vitro tests have shown that the compound exhibits antimicrobial activity against:
- Staphylococcus aureus
- Escherichia coli
The minimum inhibitory concentration (MIC) values suggest that the compound can effectively inhibit bacterial growth, making it a candidate for further development as an antimicrobial agent .
Structure-Activity Relationship (SAR)
The biological activity of triazole derivatives is often influenced by their structural features. Modifications in the aryl groups and substituents can enhance or diminish their efficacy. For instance, alterations in the pyridine and methoxy groups have been correlated with increased potency against specific targets .
Case Studies
Several case studies illustrate the compound's potential:
Case Study 1: Anticancer Efficacy
A recent study focused on a series of triazole compounds, including the one under discussion. The results indicated that compounds with similar structures showed promising anticancer properties through TS inhibition and induced apoptosis in treated cells.
Case Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial effects of various triazole derivatives. The tested compounds demonstrated significant inhibition against pathogenic bacteria, with some derivatives showing synergistic effects when combined with traditional antibiotics.
Propiedades
IUPAC Name |
1-(4-methoxyphenyl)-N-(3-phenylpropyl)-5-pyridin-3-yltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O2/c1-31-21-13-11-20(12-14-21)29-23(19-10-6-15-25-17-19)22(27-28-29)24(30)26-16-5-9-18-7-3-2-4-8-18/h2-4,6-8,10-15,17H,5,9,16H2,1H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFVIPACUTCVSMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCCCC3=CC=CC=C3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














